molecular formula C13H8FIO B1323952 3-Fluoro-2'-iodobenzophenone CAS No. 890098-23-4

3-Fluoro-2'-iodobenzophenone

Cat. No.: B1323952
CAS No.: 890098-23-4
M. Wt: 326.1 g/mol
InChI Key: OERMICLIJXEERU-UHFFFAOYSA-N
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Description

3-Fluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO. It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2’-iodobenzophenone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Fluoro-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-2’-iodobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2’-iodobenzophenone is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both fluorine and iodine atoms provides a combination of electronic effects that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

(3-fluorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERMICLIJXEERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641513
Record name (3-Fluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-23-4
Record name Methanone, (3-fluorophenyl)(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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